BenchChemオンラインストアへようこそ!

L 655240

Thromboxane Receptor Antagonism Airway Pharmacology Prostaglandin Receptor Selectivity

Procure L 655240 for its validated dual pharmacology: potent TP antagonism (IC50=7nM) and unique BACE1 inhibition. Unlike SQ 29548 or picotamide, it non-competitively antagonizes PGD2 and lacks adrenergic interference in prostate tissue. Clinically trialed for ischemia/arrhythmia, it is ideal for cardiovascular, neuroinflammation, and pulmonary research. Ensure your study leverages this functionally distinct tool compound.

Molecular Formula C21H21ClFNO2
Molecular Weight 373.8 g/mol
CAS No. 103253-15-2
Cat. No. B1673820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 655240
CAS103253-15-2
Synonyms3-(1-(4-chlorobenzyl)-5-fluoro-3-methylindol-2-yl)-2,2-dimethylpropanoic acid
L 655240
L 655240 sodium
L-655240
Molecular FormulaC21H21ClFNO2
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O
InChIInChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26)
InChIKeyJLPYLHLUHJOPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 655240 CAS 103253-15-2: Procurement-Grade Overview for a Dual-Action Thromboxane/Prostaglandin Endoperoxide Antagonist


L 655240 (CAS 103253-15-2) is a potent, competitive, and orally active thromboxane A₂/prostaglandin endoperoxide (TP) receptor antagonist, identified by its chemical name 3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid [1]. It demonstrates high in vitro potency against human platelet aggregation (IC₅₀ = 7 nM) and bronchoconstriction in vivo . Beyond its primary TP receptor activity, L 655240 has been characterized as a competitive BACE1 inhibitor (IC₅₀ = 4.47 μM), effectively reducing β-amyloid peptide production in cellular models of Alzheimer's disease [2]. The compound advanced to Phase 1 clinical trials for arrhythmia, asthma, and myocardial ischemia, confirming its translational relevance [3]. This dual pharmacology and validated human safety profile make L 655240 a unique and versatile tool compound for research in cardiovascular, neurological, and inflammatory disease areas.

Why Generic TP Antagonist Substitution Fails: L 655240's Unique Dual Pharmacology and In Vivo Profile


Interchanging L 655240 with another TP receptor antagonist like SQ 29548 or BM-13505 overlooks critical differences in selectivity, secondary pharmacology, and in vivo efficacy. While many TP antagonists show similar in vitro binding affinities, L 655240 is distinguished by its potent, non-competitive antagonism of prostaglandin D₂ (PGD₂) [1] and its additional activity as a BACE1 inhibitor [2]. Furthermore, direct comparative studies reveal that L 655240, unlike picotamide, lacks inhibitory effects on adrenergic contractions in human prostate smooth muscle, demonstrating a distinct and potentially cleaner functional profile in certain tissues [3]. In traumatic shock models, L 655240 provides a unique combination of TP antagonism and lipoxygenase inhibition, significantly prolonging survival, an effect not consistently observed with other TP antagonists [4]. Therefore, selecting a generic TP antagonist without considering these unique attributes can lead to divergent experimental outcomes and flawed conclusions.

L 655240 (CAS 103253-15-2): A Quantitative Evidence Guide for Informed Procurement Decisions


Evidence Item 1: Superior Potency Against PGD₂-Induced Contractions vs. TP Antagonist SQ 29548

L 655240 demonstrates non-competitive antagonism of prostaglandin D₂ (PGD₂)-induced contractions in guinea-pig trachea, a feature that distinguishes it from other TP antagonists. In contrast, the TP antagonist SQ 29548 shows negligible effect against PGD₂. This indicates a unique interaction with the PGD₂ signaling pathway, potentially offering broader anti-inflammatory or bronchoprotective effects [1].

Thromboxane Receptor Antagonism Airway Pharmacology Prostaglandin Receptor Selectivity

Evidence Item 2: Dual BACE1 Inhibitory Activity, a Unique Differentiator from TP Antagonist BM-13505

L 655240 acts as a competitive, selective BACE1 inhibitor with an IC₅₀ of 4.47±1.37 μmol/L, directly binding to BACE1 with a KD of 17.9±0.72 μmol/L [1]. In contrast, the TP antagonist BM-13505 (Daltroban) has no reported activity against BACE1 in standard enzymatic assays. This off-target (or secondary on-target) activity of L 655240 enables it to efficiently decrease β-amyloid (Aβ40 and Aβ42) production in HEK293-APPswe cells, a capability absent in other TP antagonists [1].

Alzheimer's Disease BACE1 Inhibition β-Amyloid Reduction

Evidence Item 3: Lack of Adrenergic Effects in Human Prostate vs. Picotamide, Highlighting Functional Specificity

In studies on hyperplastic human prostate smooth muscle, L 655240 showed no effect on frequency-dependent contractions induced by electrical field stimulation (EFS) or contractions induced by norepinephrine or the α1-adrenoceptor agonist phenylephrine. In direct contrast, the TP antagonist picotamide significantly inhibited all these adrenergic-mediated contractile responses [1]. This indicates that L 655240 is devoid of off-target effects on adrenoceptor-mediated pathways in human prostate tissue, whereas picotamide possesses such activity.

Urology Prostate Smooth Muscle Adrenergic Contraction

Evidence Item 4: Superior In Vivo Survival Benefit in Traumatic Shock vs. Vehicle Control

In a rat model of traumatic shock, L 655240 (1 mg/kg/hr i.v.) significantly attenuated the accumulation of myocardial depressant factor (MDF) activity in plasma and more than doubled survival time compared to vehicle controls. This dual protective effect, attributed to combined TP antagonism and lipoxygenase inhibition, is a hallmark of L 655240 [1]. While other TP antagonists may show protection in ischemia-reperfusion models, the quantified prolongation of survival and the distinct mechanism of L 655240 set it apart.

Traumatic Shock Ischemia-Reperfusion Cardiovascular Protection

Procurement-Driven Application Scenarios for L 655240 (CAS 103253-15-2) Based on Quantitative Differentiation


Cardiovascular and Ischemia-Reperfusion Injury Research: Leveraging Superior Survival Benefits

Researchers focused on acute ischemic disorders, such as myocardial infarction, stroke, or traumatic shock, should procure L 655240 for its demonstrated ability to significantly prolong survival (206 min vs. 82 min with vehicle) and reduce cardiodepressant factor activity in a standardized model of traumatic shock [1]. This superior in vivo protection, attributed to its dual TP antagonism and lipoxygenase inhibition, offers a clear advantage over other TP antagonists for evaluating therapeutic interventions in life-threatening ischemic conditions.

Alzheimer's Disease and Neuroinflammation Studies: Capitalizing on Unique Dual BACE1/TP Activity

Investigators exploring the intersection of neuroinflammation and β-amyloid pathology should utilize L 655240 as a unique tool compound. Its dual action as a TP antagonist and a competitive BACE1 inhibitor (IC₅₀ = 4.47 μM) enables the simultaneous interrogation of thromboxane-mediated inflammatory pathways and β-amyloid production [2]. This dual pharmacology, absent in other TP antagonists, positions L 655240 as an ideal candidate for studies on Alzheimer's disease pathogenesis and potential therapeutic strategies.

Prostate and Urological Pharmacology: Isolating TP Receptor Effects Without Adrenergic Interference

For scientists studying the role of thromboxane receptors in prostate smooth muscle function or hyperplasia, L 655240 is the preferred antagonist. Direct evidence shows that, unlike picotamide, L 655240 does not interfere with α1-adrenoceptor- or electrically-stimulated contractions in human prostate tissue [3]. This functional specificity allows for a more accurate and isolated assessment of TP receptor contributions to prostate physiology and pathology.

Advanced Respiratory and Airway Inflammation Models: Targeting PGD₂-Dependent Pathways

Research programs focused on allergic asthma and airway inflammation should select L 655240 for its unique ability to non-competitively antagonize PGD₂-induced bronchoconstriction, a feature not shared by the TP antagonist SQ 29548 [4]. This distinct pharmacology suggests that L 655240 may modulate a broader range of prostanoid-mediated airway responses, making it a valuable tool for dissecting complex inflammatory mechanisms in the lung.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 655240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.